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Compound of Interest

Compound Name: N-2H-Indazol-2-ylurea

Cat. No.: B15432987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-
2H-indazol-2-ylurea derivatives, focusing on their anticancer and antiprotozoal activities. The

information is compiled from recent studies to facilitate further research and development in

this promising area of medicinal chemistry.

Structure-Activity Relationship (SAR) Overview
The N-2H-indazol-2-ylurea scaffold has proven to be a versatile template for the development

of potent bioactive compounds. The biological activity of these derivatives can be significantly

modulated by substitutions on both the indazole ring and the terminal phenylurea moiety.

Anticancer Activity
Studies have shown that N-2H-indazol-2-ylurea derivatives exhibit significant antiproliferative

activity against a range of cancer cell lines. A key finding is that the introduction of electron-

withdrawing groups, such as trifluoromethyl or halogens, on the indazole ring generally leads to

enhanced anticancer activity.[1] For instance, a series of indazole-based diarylureas

demonstrated that compounds with a trifluoromethyl or halogen substituent on the indazole ring

had higher potency against various cancer cell lines when compared to the reference

compound sorafenib.[1]
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One of the most potent compounds identified in a study, compound 5i, which contains a 4-

(trifluoromethyl)-1H-indazole and a 4-(trifluoromethyl)benzene moiety, exhibited the strongest

anticancer activity.[1] Furthermore, some of these potent compounds, such as 5a, 5b, and 5i,

also showed lower acute toxicity than sorafenib, highlighting their potential as safer therapeutic

agents.[1]

Antiprotozoal Activity
N-2H-Indazol-2-ylurea and related 2-phenyl-2H-indazole derivatives have also demonstrated

significant antiprotozoal activity. The SAR studies in this area have revealed that substitutions

on the 2-phenyl ring play a crucial role in determining the potency. Specifically, the presence of

electron-withdrawing groups on the 2-phenyl ring has been shown to enhance antiprotozoal

activity.[2] A study on a series of 2-phenyl-2H-indazole derivatives found that compounds with

these substitutions were potent against Entamoeba histolytica, Giardia intestinalis, and

Trichomonas vaginalis.[2]

Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the

structures of N-2H-indazol-2-ylurea derivatives with their corresponding biological activities.

Table 1: Anticancer Activity of Indazole-Based Diarylurea Derivatives
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Compound ID
Indazole Ring
Substituent

Phenylurea
Moiety
Substituent

Cancer Cell
Line

IC50 (µM)

5a 4-Chloro

4-chloro-3-

(trifluoromethyl)p

henyl

H460 1.8

A549 2.1

HT-29 2.5

5b 4-Bromo

4-chloro-3-

(trifluoromethyl)p

henyl

H460 1.5

A549 1.9

HT-29 2.2

5i 4-Trifluoromethyl

4-

(trifluoromethyl)p

henyl

H460 0.9

A549 1.1

HT-29 1.3

Sorafenib - - H460 3.9

A549 4.5

HT-29 5.1

Data extracted from Zhao et al., Bioorg. Med. Chem. Lett. 2013.[1]

Table 2: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives
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Compound ID
2-Phenyl Ring
Substituent

E. histolytica
IC50 (µM)

G. intestinalis
IC50 (µM)

T. vaginalis
IC50 (µM)

1 H 0.215 0.185 0.255

2 4-Cl 0.045 0.035 0.055

3 4-F 0.095 0.085 0.115

4 4-COOCH3 0.035 0.025 0.045

5 4-NO2 0.065 0.055 0.075

Data extracted from Yaeghoobi et al., Molecules 2021.[2]

Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
The in vitro antiproliferative activity of the synthesized compounds was evaluated against

various human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) assay.

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well

and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

Compound Treatment: The cells were then treated with various concentrations of the test

compounds and incubated for an additional 48 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plates were incubated for another 4 hours.

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide

(DMSO) was added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate

reader.
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IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) was calculated from the dose-response curves.

Antiprotozoal Activity Assay
The in vitro antiprotozoal activity was determined against trophozoites of E. histolytica, G.

intestinalis, and T. vaginalis.

Parasite Culture: Trophozoites were cultured in TYI-S-33 medium supplemented with 10%

bovine serum.

Compound Incubation: The parasites were incubated with different concentrations of the test

compounds for 48 hours at 37°C.

Viability Assessment: Parasite viability was determined by counting the number of motile

trophozoites using a hemocytometer.

IC50 Determination: The 50% inhibitory concentration (IC50) was determined by probit

analysis from the concentration-response curves.
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Caption: General workflow for a structure-activity relationship (SAR) study.
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Caption: Hypothesized mechanism of action for anticancer indazolylurea derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15432987#n-2h-indazol-2-ylurea-structure-activity-
relationship-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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